molecular formula C11H9N3O5S B4738010 ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

Cat. No.: B4738010
M. Wt: 295.27 g/mol
InChI Key: NZILSSCNFHBUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a benzothiazole derivative characterized by a nitro group at the 6-position of the benzothiazole core and an oxoacetate ester moiety at the 2-amino position. Benzothiazoles are heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties . This compound is structurally analogous to other benzothiazole-based therapeutics, with its ester group facilitating membrane permeability and metabolic stability .

Properties

IUPAC Name

ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5S/c1-2-19-10(16)9(15)13-11-12-7-4-3-6(14(17)18)5-8(7)20-11/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILSSCNFHBUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves the condensation of 2-aminobenzenethiol with ethyl oxalyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl (6-amino-1,3-benzothiazol-2-yl)aminoacetate, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₉N₃O₅S
Molar Mass : 295.27 g/mol
CAS Number : 67618-20-6

The compound features a benzothiazole moiety, which is known for its biological activity, alongside a nitro group that can enhance its reactivity and potential therapeutic applications.

Medicinal Chemistry

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate has potential applications in the development of pharmaceuticals due to its structural characteristics:

  • Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The presence of the nitro group suggests potential efficacy against bacteria and fungi .
  • Anti-inflammatory Properties : Similar benzothiazole derivatives have been investigated for their anti-inflammatory effects, indicating that this compound may also possess such activity.
  • Cancer Research : The benzothiazole framework is frequently explored in cancer drug development. Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate could serve as a lead compound in designing new anticancer agents .

Synthesis and Reaction Pathways

The synthesis of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, general methods for synthesizing benzothiazole derivatives can be applied:

  • Formation of the Benzothiazole Core : This can involve cyclization reactions starting from thiourea and ortho-substituted halogenated compounds.
  • Introduction of the Nitro Group : Nitration reactions can introduce the nitro group at the 6-position of the benzothiazole ring.
  • Acetate Formation : The final step usually involves acylation to form the acetate ester.

Safety and Toxicity Concerns

While specific toxicity data for ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is limited, general safety considerations based on its functional groups are important:

  • Nitro Compounds : Typically associated with potential toxicity; careful handling is advised.
  • Reactivity : The compound may react with strong oxidizers or reducing agents due to the presence of both nitro and amine functionalities.

Comparative Analysis with Related Compounds

The following table compares ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl (6-methyl-1,3-benzothiazol-2-yl)aminoacetateMethyl group instead of nitroPotentially less reactive than nitro derivatives
6-Nitro-2-oxo-benzothiazol-3-yl-acetic acid ethyl esterSimilar benzothiazole coreDifferent functional groups may alter reactivity
Benzothiazole derivativesVarying substitutions on benzothiazoleBroad range of biological activities

This comparative analysis underscores the versatility of benzothiazole derivatives in medicinal chemistry while highlighting how variations in substituents can lead to distinct properties and activities.

Mechanism of Action

The mechanism of action of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate and related benzothiazole derivatives:

Compound Name Substituent (Position 6) Functional Group Molecular Formula Molecular Weight Biological Activity Reference
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate (Target) Nitro (-NO₂) Ethyl oxoacetate C₁₁H₁₀N₃O₅S ~296.3 (estimated) Anticipated antimicrobial/antiparasitic activity (inferred from structural analogs)
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (BTC-r) Nitro (-NO₂) Pyridinyl acetamide C₁₄H₁₁N₅O₂S 321.3 Strong antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus, E. coli)
Ethyl (6-methoxy-1,3-benzothiazol-2-yl)aminoacetate Methoxy (-OCH₃) Ethyl oxoacetate C₁₂H₁₂N₂O₄S 280.3 Moderate antimicrobial activity (data inferred from structural similarity)
Methyl oxo[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate Sulfamoyl (-SO₂NH₂) Methyl oxoacetate C₁₀H₉N₃O₅S₂ 315.3 Unknown biological activity, but sulfamoyl groups often enhance target specificity
2-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]carbonyl}phenyl acetate (Compound 39) Nitro (-NO₂) Phenyl acetate C₁₆H₁₁N₃O₅S 365.3 Antiamoebic activity (IC₅₀: 0.297 µM), superior to metronidazole

Key Observations:

Substituent Effects :

  • Nitro Group : Compounds with a 6-nitro substituent (e.g., BTC-r, Compound 39) exhibit enhanced antimicrobial and antiparasitic activities compared to methoxy or sulfamoyl analogs. This is attributed to the nitro group’s electron-withdrawing nature, which may improve binding to enzymes like DNA gyrase .
  • Ester vs. Amide Moieties : The ethyl oxoacetate group in the target compound may offer better pharmacokinetic properties (e.g., solubility) than the pyridinyl acetamide in BTC-r, though direct activity comparisons are lacking .

Biological Activity :

  • BTC-r demonstrated potent antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 3.125 µg/mL .
  • Compound 39, a benzothiazole derivative with a phenyl acetate group, showed significant antiamoebic activity (IC₅₀: 0.297 µM), suggesting that the nitrobenzothiazole scaffold is critical for targeting parasitic enzymes .

Structural Flexibility: Replacing the ethyl ester with a methyl group (e.g., methyl oxo[(6-sulfamoyl-1,3-benzothiazol-2-yl)amino]acetate) reduces molecular weight but may compromise bioavailability due to decreased lipophilicity .

Biological Activity

Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₁H₉N₃O₅S
  • Molar Mass : 295.27 g/mol
  • CAS Number : 67618-20-6

The compound contains a benzothiazole moiety and a nitro group, which are significant for its biological activity. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate often exhibit antimicrobial properties . The nitro group is known to contribute to the inhibition of bacterial growth. For instance:

  • Antibacterial Activity : Compounds with benzothiazole structures have been tested against various bacterial strains, demonstrating moderate to good inhibition at concentrations ranging from 12.5 to 100 μg/mL .
Bacterial StrainInhibition Concentration (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

The benzothiazole derivatives are also explored for their anticancer potential . Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may exhibit activity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia).

Results from MTT assays showed that compounds containing electronegative groups exhibited higher anticancer activity compared to those without such modifications .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • A study on thiosemicarbazones derived from benzothiazole reported significant anticonvulsant activity with minimal neurotoxicity .
  • Another research highlighted the synthesis and biological evaluation of benzothiazole derivatives, which showed promising results against various pathogens .

Safety and Toxicity

Information regarding the safety profile of ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate is not extensively documented. However, general safety considerations for nitro compounds include:

  • Potential toxicity due to the reactive nature of nitro groups.
  • Recommendations for handling include using appropriate personal protective equipment (PPE) during synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step routes starting from 2-amino-6-nitrobenzothiazole. A common approach involves coupling the benzothiazole amine with ethyl oxoacetate derivatives under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine. Optimization requires precise control of temperature (80–100°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm in 13C), nitro group deshielding effects on adjacent protons (δ ~8.5–9.0 ppm in 1H), and benzothiazole ring protons (δ ~7.5–8.5 ppm).
  • IR : Stretching vibrations for the ester C=O (~1730 cm⁻¹), nitro group (~1520, 1340 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate structural motifs .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate antimicrobial activity, and what statistical methods are suitable for analyzing MIC (Minimum Inhibitory Concentration) data?

  • Methodology : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions of the compound (0.5–256 µg/mL) are tested, with MIC defined as the lowest concentration inhibiting visible growth. Data analysis employs non-linear regression (e.g., log-dose vs. inhibition) and statistical tests (ANOVA with post-hoc Tukey) to compare efficacy against reference drugs like ciprofloxacin .

Q. What strategies resolve contradictions in biological activity data between structurally analogous benzothiazole derivatives?

  • Methodology : Conduct comparative SAR (Structure-Activity Relationship) studies using a library of derivatives with systematic substitutions (e.g., nitro, chloro, or methyl groups). Computational tools (e.g., molecular docking) identify binding interactions with target enzymes (e.g., bacterial DNA gyrase). Validate findings with in vitro enzymatic assays and in silico ADMET predictions to correlate structural features (e.g., lipophilicity from adamantyl groups) with activity trends .

Q. How does the nitro group at the 6-position of the benzothiazole ring influence electronic properties and reactivity?

  • Methodology : Perform DFT (Density Functional Theory) calculations to map electron density distributions and HOMO-LUMO gaps. Experimental validation includes Hammett substituent constant (σ) analysis via reaction kinetics (e.g., hydrolysis rates) and cyclic voltammetry to assess redox behavior. The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity at the 2-position of the benzothiazole ring .

Q. What are the best practices for refining the crystal structure of this compound using SHELXL, and how can common refinement pitfalls be mitigated?

  • Methodology : After data collection (e.g., single-crystal XRD), use SHELXL for refinement. Key steps include:

  • Assigning anisotropic displacement parameters for non-H atoms.
  • Modeling disorder with PART instructions and applying restraints (e.g., SIMU, DELU).
  • Validating geometry with CHECKCIF to resolve alerts (e.g., high R-factor gaps). Reference SHELX documentation for handling twinning or high thermal motion .

Q. How can molecular docking predict interactions between this compound and bacterial enzyme targets, and what validation steps are essential?

  • Methodology : Dock the compound into the active site of targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina or Schrödinger Suite. Validate docking poses with:

  • Consensus scoring across multiple software (e.g., Glide, Gold).
  • MD simulations (100 ns) to assess binding stability (RMSD < 2 Å).
  • Experimental correlation with MIC data and mutant strain studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.